molecular formula C12H8BrFO5S B2361767 Methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate CAS No. 2411220-95-4

Methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate

Cat. No.: B2361767
CAS No.: 2411220-95-4
M. Wt: 363.15
InChI Key: VKWUKBHHENJPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, fluorine, and sulfonyloxy groups attached to a naphthalene ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by sulfonylation and fluorination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and sulfonyloxy groups allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 8-bromo-6-chlorosulfonyloxynaphthalene-1-carboxylate
  • Methyl 8-bromo-6-methoxysulfonyloxynaphthalene-1-carboxylate
  • Methyl 8-bromo-6-aminosulfonyloxynaphthalene-1-carboxylate

Comparison: Compared to its similar compounds, methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, making this compound particularly valuable in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 8-bromo-6-fluorosulfonyloxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO5S/c1-18-12(15)9-4-2-3-7-5-8(19-20(14,16)17)6-10(13)11(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWUKBHHENJPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CC(=C21)Br)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.